Ethyl 3,3,3-trifluoro-2-(propanoylamino)-2-[[3-(trifluoromethyl)phenyl]methylamino]propanoate
Description
ETHYL 3,3,3-TRIFLUORO-2-PROPANAMIDO-2-({[3-(TRIFLUOROMETHYL)PHENYL]METHYL}AMINO)PROPANOATE is a complex organic compound characterized by the presence of trifluoromethyl groups These groups are known for their significant impact on the chemical and physical properties of the molecules they are part of, often enhancing stability and bioavailability
Properties
Molecular Formula |
C16H18F6N2O3 |
|---|---|
Molecular Weight |
400.32 g/mol |
IUPAC Name |
ethyl 3,3,3-trifluoro-2-(propanoylamino)-2-[[3-(trifluoromethyl)phenyl]methylamino]propanoate |
InChI |
InChI=1S/C16H18F6N2O3/c1-3-12(25)24-14(16(20,21)22,13(26)27-4-2)23-9-10-6-5-7-11(8-10)15(17,18)19/h5-8,23H,3-4,9H2,1-2H3,(H,24,25) |
InChI Key |
IYWPSMCNQLMKKH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC(C(=O)OCC)(C(F)(F)F)NCC1=CC(=CC=C1)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3,3,3-TRIFLUORO-2-PROPANAMIDO-2-({[3-(TRIFLUOROMETHYL)PHENYL]METHYL}AMINO)PROPANOATE typically involves multiple steps, starting from readily available precursors. One common approach is the enantioselective Friedel–Crafts alkylation of simple phenols and indoles with ethyl 3,3,3-trifluoropyruvate under different reaction conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the synthesis process, making it more suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
ETHYL 3,3,3-TRIFLUORO-2-PROPANAMIDO-2-({[3-(TRIFLUOROMETHYL)PHENYL]METHYL}AMINO)PROPANOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the trifluoromethyl groups can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols.
Scientific Research Applications
ETHYL 3,3,3-TRIFLUORO-2-PROPANAMIDO-2-({[3-(TRIFLUOROMETHYL)PHENYL]METHYL}AMINO)PROPANOATE has a wide range of scientific research applications:
Chemistry: It is used as a building block in synthetic chemistry for the preparation of fluorine-containing compounds.
Biology: The compound’s unique properties make it useful in the study of biological systems, particularly in understanding the effects of trifluoromethyl groups on biological activity.
Mechanism of Action
The mechanism of action of ETHYL 3,3,3-TRIFLUORO-2-PROPANAMIDO-2-({[3-(TRIFLUOROMETHYL)PHENYL]METHYL}AMINO)PROPANOATE involves its interaction with molecular targets through its trifluoromethyl groups. These groups can enhance the compound’s binding affinity to specific enzymes or receptors, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
ETHYL 3,3,3-TRIFLUORO-2-PROPANAMIDO-2-({[3-(TRIFLUOROMETHYL)PHENYL]METHYL}AMINO)PROPANOATE stands out due to its specific combination of trifluoromethyl groups and the propanamido structure. This unique configuration imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
